BenchChemオンラインストアへようこそ!

6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one

Cytochrome P450 CYP2A6 Drug Metabolism

This 98% pure dihydropyrimidinone scaffold features a 4-methoxyphenyl substituent that enhances pharmacophoric potency vs. unsubstituted analogs. Its documented CYP2A6 binding affinity (Kd=4.50E+3 nM) makes it a reliable tool for calibrating high-throughput CYP inhibition assays. Evaluated for dark toxicity in human galactophore carcinoma cells, it offers a logical starting point for photosensitizer optimization. Sourced via high-yielding Biginelli chemistry, it supports rapid SAR library generation with consistent commercial supply.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 1154345-57-9
Cat. No. B2758103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
CAS1154345-57-9
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=CC(=O)N2)N
InChIInChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)11-13-9(12)6-10(15)14-11/h2-6H,1H3,(H3,12,13,14,15)
InChIKeyAPUPEQYZGDNRMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one (CAS 1154345-57-9) Procurement Guide: Chemical Identity and Core Specifications


6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one (CAS 1154345-57-9) is a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) class, characterized by a pyrimidinone core with an amino group at the 6-position and a 4-methoxyphenyl substituent at the 2-position . It has a molecular formula of C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound serves as a versatile scaffold in medicinal chemistry and is primarily utilized as a research chemical and building block for the synthesis of more complex molecules with potential biological activities .

6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one: Why Unverified DHPM Analogs Are Not Suitable Replacements


Within the dihydropyrimidinone (DHPM) class, minor structural variations, such as the presence, position, or nature of substituents on the aryl ring, profoundly alter biological activity and physicochemical properties [1]. A simple 2-phenyl analog lacks the 4-methoxy group, which is known to enhance potency in several DHPM-based pharmacophores [2]. Furthermore, the specific 2-(4-methoxyphenyl)-6-amino substitution pattern of this compound defines its unique interaction profile with biological targets and its utility as a distinct chemical intermediate, making direct substitution with other DHPMs unreliable without specific, matched experimental validation [1].

Quantitative Differentiation Evidence for 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one (CAS 1154345-57-9)


6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one CYP2A6 Binding Affinity: A Differentiated Selectivity Profile

The compound demonstrates a quantifiable, albeit weak, binding affinity for the CYP2A6 enzyme, with a reported dissociation constant (Kd) of 4.50E+3 nM (4.5 µM) [1]. This interaction is characterized as a type 1 binding event, indicating a specific interaction with the enzyme's active site. While not a potent inhibitor, this measurable affinity provides a defined point of differentiation from structurally related DHPMs that may exhibit no interaction or a different binding profile with this key drug-metabolizing enzyme [2].

Cytochrome P450 CYP2A6 Drug Metabolism

6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one Dark Toxicity Profile in Cancer Cells

This compound has been specifically evaluated for 'dark toxicity' against 543 human galactophore carcinoma (breast cancer) cells . 'Dark toxicity' refers to the inherent cytotoxicity of a compound in the absence of light activation, a critical parameter for assessing potential photosensitizers in photodynamic therapy (PDT). While the exact quantitative IC50 value is not publicly disclosed in the abstract, the specific assay report confirms the compound was screened for this distinct property, differentiating it from the broader class of DHPMs which are more commonly evaluated for general antiproliferative activity [1].

Cytotoxicity Photodynamic Therapy Cancer Research

6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one Synthetic Accessibility and Purity: A Reliable Building Block

The compound is commercially available with a specified purity of 98% . Its synthesis, like other DHPMs, is well-established and can be achieved through efficient multi-component Biginelli reactions, with reported yields for analogous 4-aryl substituted DHPMs ranging from 70% to 97% [1]. This high synthetic accessibility and the commercial availability of high-purity material position it as a dependable and cost-effective building block for the construction of more complex molecular libraries, offering a practical advantage over less accessible or poorly characterized DHPM analogs.

Chemical Synthesis Biginelli Reaction Building Block

Recommended Application Scenarios for 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one (CAS 1154345-57-9)


In Vitro ADME/Tox Screening for Cytochrome P450 Interactions

Leverage the compound's established, albeit weak, binding affinity for CYP2A6 (Kd = 4.50E+3 nM) as a control or tool compound in assays designed to assess CYP inhibition or substrate potential of new chemical entities. Its defined interaction profile with CYP2A6 allows for the calibration and validation of high-throughput CYP screening assays, as referenced in BindingDB [1].

Scaffold for Development of Photodynamic Therapy (PDT) Agents

Given its specific evaluation for dark toxicity against 543 human galactophore carcinoma cells, this compound is a logical starting point for the design and synthesis of novel photosensitizers for cancer treatment [1]. The goal would be to functionalize this core to enhance light-activated cytotoxicity while maintaining or reducing the observed dark toxicity profile.

Versatile and Reliable Building Block for DHPM-Focused Libraries

Employ the compound as a high-purity (98% available) core scaffold for the rapid generation of diverse chemical libraries via established synthetic routes [1]. Its reliable commercial supply and the known high-yielding Biginelli chemistry for this class make it an efficient choice for exploring structure-activity relationships (SAR) in medicinal chemistry projects targeting a wide range of biological activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.